3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid
Description
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (CAS: 84982-67-2) is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O₂S and a molecular weight of 189.24 g/mol . Its structure features a triazinan ring (a six-membered ring containing three nitrogen atoms) with a thioxo (S=O) group at the 4-position and a propionic acid side chain (-CH₂CH₂COOH) attached to the 1-position of the ring.
Properties
IUPAC Name |
3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELLDVEWGGEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid typically involves the heterocyclization of thiocarbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . The reaction conditions often include elevated temperatures and the use of aqueous formaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using efficient catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid exhibit promising antimicrobial properties. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The thioxo group in the triazine structure may enhance the compound's ability to interact with biological targets, potentially leading to new antibiotics.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies involving related triazine derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The unique electronic properties of the triazine ring may facilitate interactions with cellular pathways involved in tumor growth.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of triazine derivatives. Compounds containing similar structures have been evaluated for their ability to reduce inflammation in vitro and in vivo, suggesting that this compound could be a candidate for developing anti-inflammatory medications .
Agricultural Applications
Herbicidal and Insecticidal Activities
In agricultural science, compounds with triazine structures have been investigated for their herbicidal and insecticidal properties. The unique chemical properties of this compound may confer resistance to pests or inhibit weed growth effectively . This makes it a potential candidate for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides.
Synthesis and Derivative Studies
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions typical of triazine compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds .
Case Studies on Derivatives
Numerous studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For example, modifications to the side chains have been shown to improve antimicrobial efficacy or selectivity against specific pathogens .
Data Table: Comparative Analysis of Triazine Derivatives
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Contains thioxo group; potential lead compound |
| 4-(4-Thioxo-[1,3,5]triazinan-1-yl)benzoic acid | Antimicrobial | Similar structure; effective against Gram-negative bacteria |
| (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid | Anti-inflammatory | Shorter carbon chain; reduced toxicity |
Mechanism of Action
The mechanism of action of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid involves its interaction with molecular targets through its thioxo and triazine moieties. The compound can adsorb onto surfaces, such as carbon steel, through its sulfur, nitrogen, and oxygen atoms, forming stable complexes that inhibit corrosion . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Key Differences :
Functional Implications :
- Reduced hydrophobicity may limit membrane permeability compared to the propionic acid derivative.
5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Its structure includes a pyridine-thiophene-carbaldehyde scaffold, which is aromatic and planar, contrasting with the non-aromatic, flexible triazinan-propionic acid system. Such differences suggest divergent applications: the former may serve as a fluorophore or coordination ligand, while the latter’s thioxo-triazinan core could participate in redox or metal-binding reactions .
Fluorescent Probes (e.g., Prodan, DPH-PA)
Compounds like (3-(p-(6-phenyl)-1,3,5-hexatrienyl)propionic acid (DPH-PA) share a propionic acid group but feature conjugated polyene chains for fluorescence. Unlike 3-(4-thioxo-triazinan-1-yl)-propionic acid, these probes are designed for membrane dynamics studies, relying on hydrophobicity and fluorescence quenching mechanisms. The triazinan derivative lacks such extended conjugation, precluding direct use in fluorescence-based applications .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid | C₆H₁₁N₃O₂S | 189.24 | 84982-67-2 | Thioxo-triazinan, propionic acid | Medicinal chemistry, coordination chemistry |
| (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid | C₅H₉N₃O₂S | ~175.21 | Not provided | Thioxo-triazinan, acetic acid | Ligand design, small-molecule inhibitors |
| 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | C₁₀H₇NOS | 189.24 | 132706-12-8 | Pyridine, thiophene, carbaldehyde | Fluorescence, metal coordination |
| DPH-PA | C₂₁H₂₀O₂ | 316.39 | Not provided | Polyene, propionic acid | Membrane fluidity studies |
Research Findings and Limitations
- Structural Insights : The propionic acid chain in 3-(4-thioxo-triazinan-1-yl)-propionic acid introduces greater conformational flexibility compared to the acetic acid analog, which may enhance its adaptability in forming supramolecular complexes or interacting with biological targets .
- Data Gaps: No experimental data on solubility, melting points, or reactivity are available in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., via SHELX software ) or spectroscopic analysis are needed to elucidate its behavior.
- Theoretical Predictions : The thioxo group’s sulfur atom may act as a nucleophile or participate in disulfide bond formation, while the triazinan ring could engage in hydrogen bonding or π-stacking interactions.
Biological Activity
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of TPA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
TPA is characterized by its molecular formula and a molecular weight of 189.24 g/mol. The compound features a triazinan ring with a thioxo group and a propionic acid moiety, contributing to its distinctive chemical reactivity and biological activity.
Antimicrobial Properties
Preliminary studies indicate that TPA exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
Research on 1,3,5-triazine derivatives has highlighted their anticancer potential, with TPA being no exception. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that TPA can induce apoptosis in cancer cells by activating caspase pathways .
Table 1: Anticancer Activity of TPA
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14.85 | Induction of apoptosis via caspase activation |
| HeLa | 2.21 | Inhibition of cell proliferation |
| Jurkat | 28.33 | Disruption of mitochondrial function |
The primary target of TPA appears to be cellular membranes and specific enzymes involved in metabolic processes. The thioxo group enhances the compound's ability to interact with biological macromolecules, leading to significant biochemical changes within the cells.
Biochemical Pathways
TPA's interaction with target cells involves:
- Adsorption : The sulfur (S), nitrogen (N), and oxygen (O) atoms in TPA adsorb onto cell surfaces.
- Inhibition : It inhibits key enzymes involved in cellular respiration and metabolism.
- Apoptosis Induction : TPA activates apoptotic pathways through increased levels of pro-apoptotic proteins .
Case Studies
Several studies have been conducted to evaluate the biological activity of TPA:
- Antimicrobial Efficacy : A study demonstrated that TPA effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
- Anticancer Research : In vitro experiments revealed that TPA significantly reduced the viability of various cancer cell lines, including breast and cervical cancers. The IC50 values indicate potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
TPA shares structural similarities with other triazine derivatives but is unique due to its specific combination of functional groups that enhance its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | CHNOS | Contains an oxo group |
| (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid | CHNOS | Similar structure but different functional groups |
| 1,5-Diphenyl-1,3,5-triazinane-2-thione | C13H12N4S | Known for corrosion inhibition |
Applications
The diverse biological activities of TPA suggest several potential applications:
- Medicinal Chemistry : As a lead compound for developing new antibacterial and anticancer drugs.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
- Corrosion Inhibition : Research indicates that TPA may serve as an effective corrosion inhibitor for metals in industrial applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions between triazinan-thione precursors and propionic acid derivatives. A protocol analogous to triazine-thiourea coupling (e.g., multi-step condensation under controlled temperature and solvent conditions) can be adapted . Yield optimization may require adjusting stoichiometry, catalysts (e.g., triethylamine), and purification via recrystallization (ethanol/water mixtures are common for related triazinan derivatives) . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% threshold) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve the triazinan ring protons (δ 3.5–5.0 ppm for NH/CH groups) and propionic acid chain (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion [M-H] and fragmentation patterns consistent with the thioxo-triazinan moiety .
- Infrared Spectroscopy (IR) : Peaks at ~2550 cm (S-H stretch, if present) and 1700 cm (C=O of propionic acid) .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
- Methodological Answer : Employ titration analysis (e.g., acid-base titration for carboxylic acid quantification) and GC/HPLC with UV detection at 254 nm. For trace impurities, use gradient elution protocols with C18 columns and acetonitrile/water mobile phases . Cross-validate with melting point determination (if crystalline) and compare against literature values (e.g., analogous propionic acid derivatives melt at 132–168°C) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thioxo group in triazinan derivatives under nucleophilic conditions?
- Methodological Answer : The thioxo group (C=S) exhibits enhanced electrophilicity compared to carbonyl (C=O), making it susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can model charge distribution, while experimental kinetics (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles) quantify reactivity. Compare with X-ray data of analogous triazinan-thione crystals to correlate electronic structure with reactivity .
Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) from independent studies be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR:
- Re-run spectra in deuterated DMSO (to stabilize NH protons) or CDCl (for better resolution of alkyl chains).
- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies are effective for studying the biological activity of this compound, given its structural similarity to known enzyme inhibitors?
- Methodological Answer :
- Target Prediction : Use molecular docking to screen against enzymes with propionic acid-binding sites (e.g., acetylcholinesterase, as seen in piperazine-propionate esters ).
- In Vitro Assays : Test inhibition kinetics (IC) via Ellman’s assay for cholinesterases or fluorescence-based assays for proteases.
- Metabolite Tracking : Use untargeted metabolomics (LC-QTOF-MS) to identify downstream metabolites in biological matrices, referencing phenylpropionic acid glucuronide/sulfate detection methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
